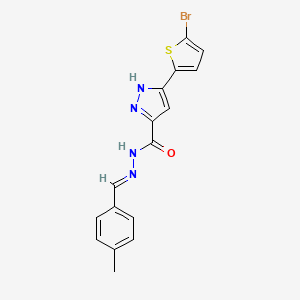![molecular formula C14H9Cl4F3N2OS B11986569 N-{2,2,2-Trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}-2-thiophenecarboxamide](/img/structure/B11986569.png)
N-{2,2,2-Trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-Trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Formation of the Aniline Derivative: The synthesis begins with the chlorination of aniline to obtain 2-chloro-5-(trifluoromethyl)aniline.
Alkylation: The next step involves the alkylation of the aniline derivative with 2,2,2-trichloroethanol to form the corresponding ethyl derivative.
Coupling with Thiophene Carboxylic Acid: Finally, the ethyl derivative is coupled with 2-thiophenecarboxylic acid under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-Trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2,2,2-Trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}-2-thiophenecarboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2,2,2-Trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and thiophene ring play a crucial role in its binding affinity and reactivity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)octanamide: Similar structure but with an octanamide group instead of a thiophene ring.
N-{2,2,2-Trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}heptanamide: Another similar compound with a heptanamide group.
Uniqueness
N-{2,2,2-Trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}-2-thiophenecarboxamide is unique due to its thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H9Cl4F3N2OS |
|---|---|
Molecular Weight |
452.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H9Cl4F3N2OS/c15-8-4-3-7(14(19,20)21)6-9(8)22-12(13(16,17)18)23-11(24)10-2-1-5-25-10/h1-6,12,22H,(H,23,24) |
InChI Key |
JFQYNYKNLZHDHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11986488.png)
![1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11986494.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11986498.png)
![3-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B11986504.png)

![[4-Allyl-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B11986519.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B11986523.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11986527.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11986531.png)

![9-Bromo-5-(4-bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986540.png)
![N-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline](/img/structure/B11986550.png)
![2'-(4-Bromophenyl)-9'-chloro-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11986561.png)

